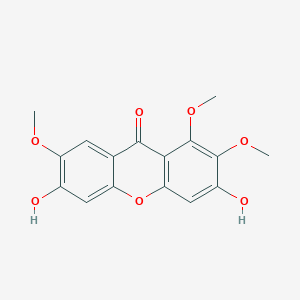
3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one is a useful research compound. Its molecular formula is C16H14O7 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one is a xanthone derivative known for its diverse biological activities. This compound has garnered interest in the scientific community due to its potential applications in pharmacology and biochemistry. The unique arrangement of hydroxyl and methoxy groups in its structure contributes significantly to its reactivity and interaction with biological systems.
- Molecular Formula : C15H14O6
- Molecular Weight : 302.28 g/mol
- Appearance : Solid, white to light yellow or dark green
- Melting Point : Approximately 395 °C
The compound's structure includes multiple hydroxyl and methoxy groups, which are integral to its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in various cellular models.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in macrophage cells.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against several pathogens, including bacteria and fungi.
- Antitumor Potential : Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using different assays. The results indicated a strong ability to mitigate oxidative damage in cellular models exposed to oxidative stressors.
Anti-inflammatory Activity
In vitro experiments demonstrated that the compound significantly reduced the levels of pro-inflammatory markers such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Antimicrobial Efficacy
The compound was tested against various microbial strains, showing effective inhibition of growth at concentrations as low as 16 µg/mL for certain fungi. This positions it as a promising candidate for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological significance of this xanthone derivative:
-
Case Study on Antioxidant Mechanism :
- Researchers found that this compound reduced reactive oxygen species (ROS) production in human macrophages under oxidative stress conditions.
- The study utilized flow cytometry to quantify ROS levels before and after treatment with the compound.
-
Case Study on Anti-inflammatory Properties :
- A study involving LPS-induced inflammation in mice showed that administration of the compound led to a significant decrease in inflammatory markers compared to controls.
- Histological analysis revealed reduced tissue damage and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar xanthones:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,6-Dihydroxy-9H-xanthen-9-one | C13H8O4 | Exhibits antioxidant properties |
| 1,5-Dihydroxy-2,3,7-trimethoxy-9H-xanthen-9-one | C15H14O6 | Similar biological activities |
| 1,8-Dihydroxy-4,6,7-trimethoxyxanthone | C15H14O6 | Antioxidant and anti-inflammatory properties |
The comparative analysis indicates that while these compounds share some biological activities, the specific arrangement of functional groups in this compound enhances its reactivity and interaction with biological targets.
属性
IUPAC Name |
3,6-dihydroxy-1,2,7-trimethoxyxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-11-4-7-10(5-8(11)17)23-12-6-9(18)15(21-2)16(22-3)13(12)14(7)19/h4-6,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFZLSJOANEDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3OC)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718888 |
Source


|
| Record name | 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916210-79-2 |
Source


|
| Record name | 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














